

Upadacitinib-d5: A Technical Guide to Isotopic Purity and Labeling Efficiency

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Compound of Interest

Compound Name: *Upadacitinib-d5*

Cat. No.: *B15599766*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of **Upadacitinib-d5**, a deuterated analog of the Janus kinase (JAK) inhibitor, Upadacitinib. This document is intended to be a thorough resource for scientists utilizing **Upadacitinib-d5** as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative mass spectrometry-based applications.

Upadacitinib-d5 is a stable isotope-labeled version of Upadacitinib, a selective inhibitor of JAK1.[1][2][3] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for bioanalysis.[4] The precise characterization of its isotopic purity and labeling efficiency is paramount for ensuring the accuracy and reliability of quantitative assays.[5]

Quantitative Data Summary

The following tables summarize the typical specifications for the isotopic and chemical purity of a high-quality **Upadacitinib-d5** reference standard. These values should be confirmed by a lot-specific Certificate of Analysis (CoA).[6]

Table 1: Isotopic Purity and Labeling Efficiency

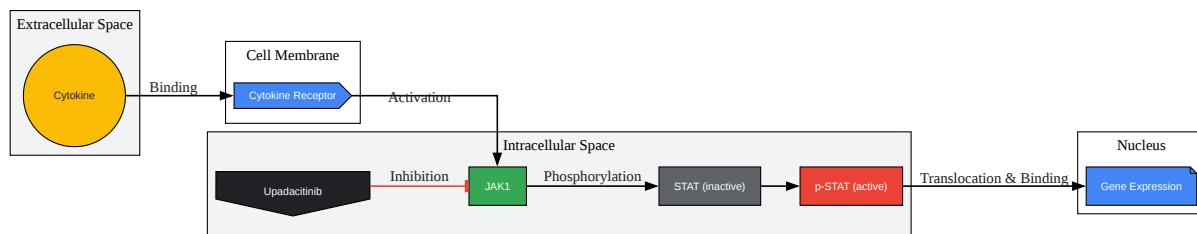
Parameter	Specification	Method
Isotopic Purity	≥ 98%	Mass Spectrometry
Isotopic Enrichment (d ₅)	≥ 99%	Mass Spectrometry
Deuterium Incorporation	≥ 99% per site	Mass Spectrometry, NMR
d ₀ Isotopologue	≤ 0.5%	Mass Spectrometry

Table 2: Chemical Purity

Parameter	Specification	Method
Chemical Purity	≥ 98%	HPLC/UPLC
Any Single Impurity	≤ 0.5%	HPLC/UPLC
Total Impurities	≤ 1.0%	HPLC/UPLC

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib functions as a selective inhibitor of Janus kinase 1 (JAK1).^[3] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane.^[7] Upon cytokine binding, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).^[7] Activated STATs then translocate to the nucleus and modulate gene expression, leading to inflammatory responses.^[2] By inhibiting JAK1, Upadacitinib prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory cytokines.^{[1][7]}



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Upadacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for determining the isotopic purity of **Upadacitinib-d5**.

Objective: To determine the relative abundance of all isotopologues (d_0 to d_5) and calculate the isotopic purity of the **Upadacitinib-d5** sample.

Materials:

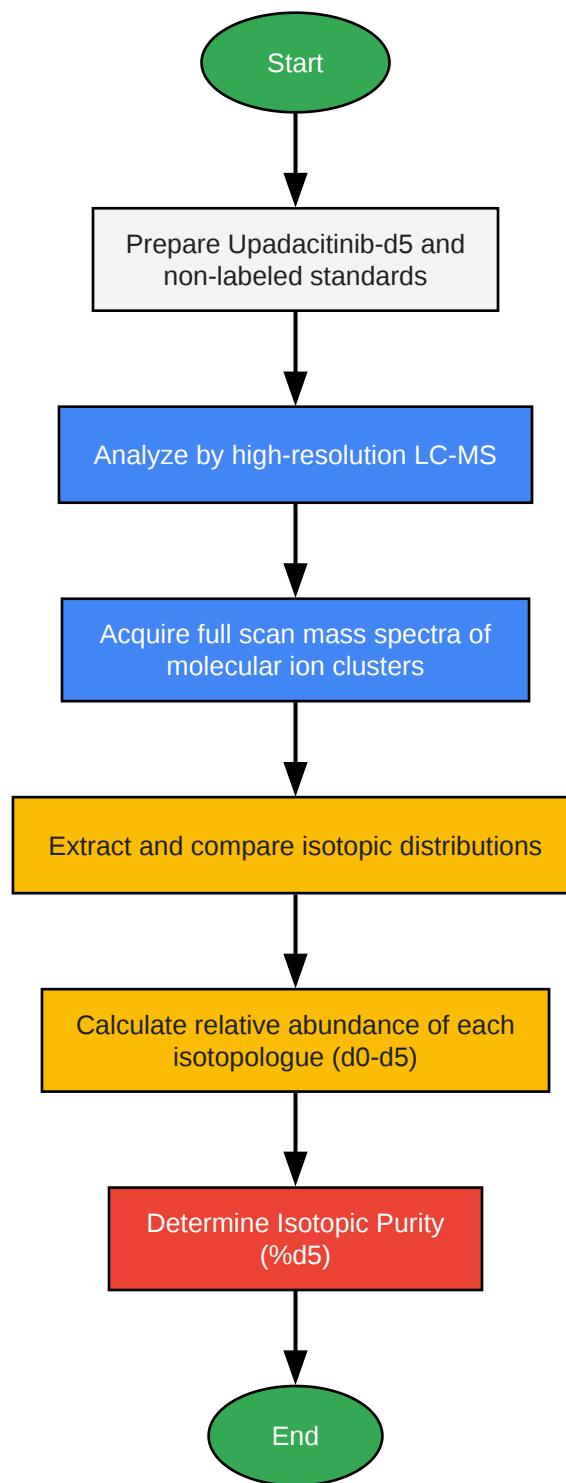
- **Upadacitinib-d5** reference standard
- Upadacitinib non-labeled reference standard
- LC-MS grade water with 0.1% formic acid
- LC-MS grade acetonitrile with 0.1% formic acid

- High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UPLC/HPLC system

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Upadacitinib-d5** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL with the initial mobile phase conditions.
 - Prepare a corresponding working solution of the non-labeled Upadacitinib standard.
- LC-MS System and Conditions:
 - LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5-95% B over 5 minutes).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 µL.
 - MS Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MS Scan Mode: Full scan from m/z 400-420.
 - Resolution: ≥ 60,000 FWHM.
- Data Acquisition:
 - Inject the non-labeled Upadacitinib standard to confirm the retention time and the theoretical isotopic distribution of the d₀ compound.

- Inject the **Upadacitinib-d5** sample to acquire the experimental isotopic distribution.
- Data Analysis and Calculation:
 - Extract the mass spectrum for the molecular ion cluster of both Upadacitinib and **Upadacitinib-d5**.
 - Calculate the theoretical isotopic distribution for non-labeled Upadacitinib based on its elemental composition ($C_{17}H_{19}F_3N_6O$).
 - Compare the measured isotopic distribution of the non-labeled standard to the theoretical distribution to verify instrument accuracy.
 - Determine the relative intensities of the different isotopologues (d_0 to d_5) in the **Upadacitinib-d5** sample.
 - Calculate the isotopic purity as the percentage of the d_5 isotopologue relative to the sum of all detected isotopologues (d_0 to d_5).



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Workflow for Isotopic Purity Determination by LC-MS.

Determination of Chemical Purity by HPLC/UPLC

Objective: To determine the chemical purity of the **Upadacitinib-d5** sample and quantify any impurities.

Materials:

- **Upadacitinib-d5** reference standard
- HPLC/UPLC grade water
- HPLC/UPLC grade acetonitrile
- Suitable buffer (e.g., ammonium acetate or phosphate buffer)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Upadacitinib-d5** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.
- HPLC/UPLC System and Conditions:
 - LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Buffer solution in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A suitable gradient to ensure separation of all potential impurities.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 1 μ L.
 - Detector: UV detector at a suitable wavelength (e.g., 254 nm).

- Column Temperature: Controlled, e.g., 40 °C.
- Data Analysis:
 - Analyze the chromatogram to identify the main peak corresponding to **Upadacitinib-d5** and any impurity peaks.
 - Calculate the chemical purity based on the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The accurate determination of isotopic purity, labeling efficiency, and chemical purity is fundamental for the reliable use of **Upadacitinib-d5** as an internal standard in quantitative bioanalytical methods. The methodologies and data presented in this guide provide a framework for the characterization and quality control of this critical reagent, ensuring the integrity of research and drug development activities.

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